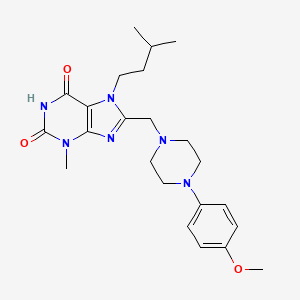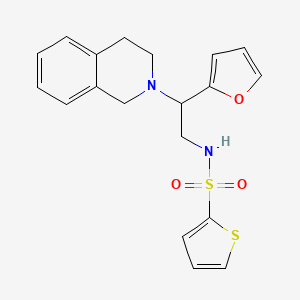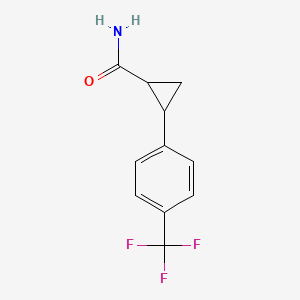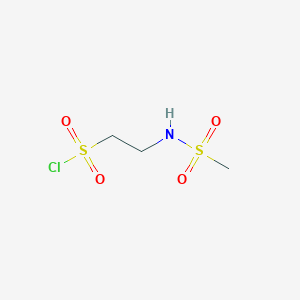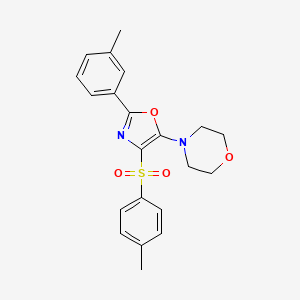
4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxazole ring, which is further substituted with a tolyl group and a tosyl group
Applications De Recherche Scientifique
4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Safety and Hazards
The safety data sheet for a related compound, m-Tolyl isocyanate, indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation .
Mécanisme D'action
Target of Action
For instance, thiazolidinediones, a class of compounds synthesized using morpholine as a catalyst, have been reported to bind with the gamma form of the peroxisome proliferator-activated receptor-γ (PPARγ) .
Mode of Action
It’s worth noting that morpholine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Compounds containing morpholine structures have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Compounds containing morpholine structures have been associated with a wide range of biological activities, indicating that they can induce various molecular and cellular changes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of the Tolyl Group: The tolyl group can be introduced via Friedel-Crafts alkylation using toluene and a suitable catalyst like aluminum chloride.
Tosylation: The tosyl group is introduced by reacting the oxazole derivative with tosyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the oxazole ring or the tosyl group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Comparaison Avec Des Composés Similaires
- 4-(2-(m-Tolyl)-4-methyloxazol-5-yl)morpholine
- 4-(2-(m-Tolyl)-4-chloroxazol-5-yl)morpholine
- 4-(2-(m-Tolyl)-4-nitrooxazol-5-yl)morpholine
Comparison:
- Uniqueness: The presence of the tosyl group in 4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine imparts unique chemical reactivity and biological activity compared to its analogs.
- Reactivity: The tosyl group enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Biological Activity: The compound’s biological activity can be fine-tuned by modifying the substituents on the oxazole ring, allowing for the development of targeted therapeutic agents.
Propriétés
IUPAC Name |
4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-6-8-18(9-7-15)28(24,25)20-21(23-10-12-26-13-11-23)27-19(22-20)17-5-3-4-16(2)14-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPFRBJFSLWIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
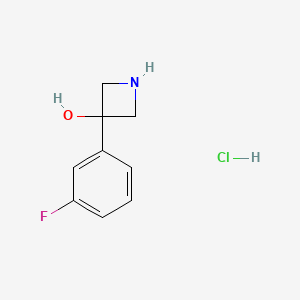
![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)
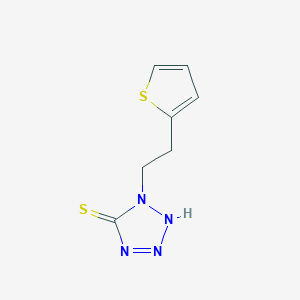
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)
